N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds. This particular compound features a furan ring and a methoxybenzohydrazide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The furan ring and methoxybenzohydrazide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce corresponding amines.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and materials
Mechanism of Action
The mechanism by which N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE exerts its effects involves its interaction with various molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms. In anticancer research, it inhibits specific enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific structural features, such as the furan ring and methoxybenzohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-7-3-2-6-11(12)13(16)15-14-9-10-5-4-8-18-10/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
LRVMRBCRAADUGL-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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